Methyl 4-chloro-2-methylbut-2-enoate
Overview
Description
“Methyl 4-chloro-2-methylbut-2-enoate” is a chemical compound with the CAS Number: 56905-07-8 . It has a molecular weight of 148.59 and its IUPAC name is methyl (2E)-4-chloro-2-methyl-2-butenoate .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9ClO2 . The structure includes a methyl ester group (-COOCH3) and a chlorinated carbon in the 4-position of the 2-methylbut-2-enoate moiety .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 148.59 . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Halogenation and Substitution Reactions
Methyl 4-chloro-2-methylbut-2-enoate undergoes various halogenation and substitution reactions. For example, N-Bromosuccinimide and t-butyl hypochlorite react with similar esters to yield a mixture of corresponding halogenated esters (Ahmad, Gedye, & Nechvatal, 1968). Additionally, methyl (E)-2-methylbut-2-enoate can be photochemically brominated to form various brominated products, including methyl (E)-4-bromo-2-methylbut-2-enoate (Ishii et al., 1985).
Applications in Organic Synthesis
This compound is used in the synthesis of diverse organic molecules. It has been employed in Morita-Baylis―Hillman reactions to create functionalized chromenes and quinolines, demonstrating its utility in complex organic syntheses (Bello et al., 2010). Additionally, it plays a role in hydrogenation catalysis, where it's used as a reactant in catalytic processes, showcasing its versatility in reaction chemistry (Sakaki, Kojima, & Arai, 1994).
Involvement in Pharmaceutical Synthesis
This compound is also involved in the synthesis of pharmaceuticals. For instance, it is used in Suzuki coupling reactions to synthesize methyl 4-arylcrotonates, which are crucial in the development of HIV-1 protease inhibitors (Chiummiento et al., 2012).
Role in Photochemical Studies
It's involved in photochemical studies as well, like the photo-isomerization of azadirachtin, where the ester group of methyl (E)-2-methylbut-2-enoate was transformed into its isomeric form (Johnson et al., 1994).
Catalysis and Polymer Chemistry
This chemical finds applications in catalysis and polymer chemistry as well. For example, it's used in the synthesis and characterization of polymeric metal complexes, which play a significant role in catalytic processes (Ingole, Bajaj, & Singh, 2013).
Properties
IUPAC Name |
methyl 4-chloro-2-methylbut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZAWBBRKABPAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00853230 | |
Record name | Methyl 4-chloro-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00853230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56905-07-8 | |
Record name | Methyl 4-chloro-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00853230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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